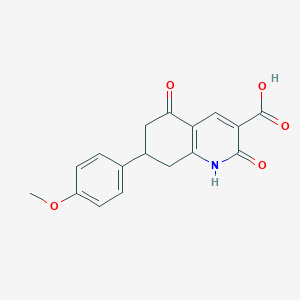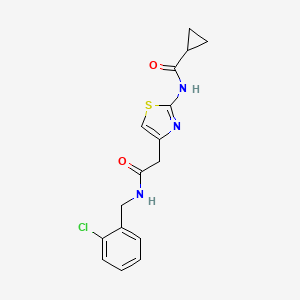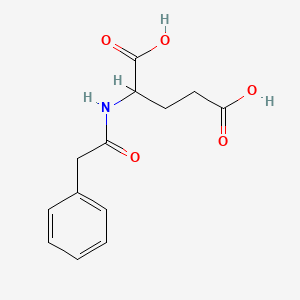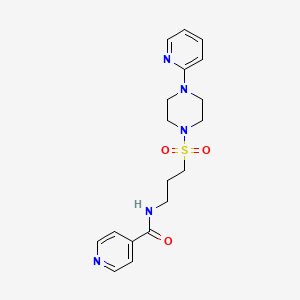![molecular formula C11H9N3O2S B2422069 2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide CAS No. 1260942-40-2](/img/structure/B2422069.png)
2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (–CN) and an acetamide group (–CONH2) attached to a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide typically involves the reaction of 5-methoxy-2-aminobenzothiazole with cyanoacetic acid or its derivatives. One common method is the direct treatment of 5-methoxy-2-aminobenzothiazole with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and microwave-assisted synthesis are also explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: It can undergo cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and a base such as sodium ethoxide.
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Cyclization Reactions: Often require acidic or basic catalysts and elevated temperatures.
Major Products Formed
Heterocyclic Compounds: Formed through condensation and cyclization reactions.
Substituted Cyanoacetamides: Resulting from substitution reactions.
Scientific Research Applications
2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various biologically active compounds, including potential anti-tubercular agents.
Organic Synthesis: It serves as a building block for the construction of complex heterocyclic structures.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, its derivatives may inhibit enzymes or receptors involved in disease pathways. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(5-chloro-1,3-benzothiazol-2-yl)acetamide
- 2-cyano-N-(5-bromo-1,3-benzothiazol-2-yl)acetamide
- 2-cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide
Uniqueness
2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets .
Properties
IUPAC Name |
2-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c1-16-7-2-3-9-8(6-7)13-11(17-9)14-10(15)4-5-12/h2-3,6H,4H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHCKLQQTQXOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2421986.png)



![N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2421993.png)


![2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2421998.png)

![N-(2,5-dimethylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2422002.png)

![Ethyl 5-(4-butoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2422004.png)


